molecular formula C9H11N3 B1458342 1,6-dimethyl-1H-indazol-4-amine CAS No. 90887-03-9

1,6-dimethyl-1H-indazol-4-amine

Cat. No.: B1458342
CAS No.: 90887-03-9
M. Wt: 161.2 g/mol
InChI Key: ZSRSIRRQJQQWIB-UHFFFAOYSA-N
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Description

“1,6-dimethyl-1H-indazol-4-amine” is a chemical compound. It has been mentioned in the context of anticancer research, where it was found to exhibit potent anti-proliferative activity .


Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Combinatorial Synthesis and Heterocyclic Chemistry

The compound has been utilized in the combinatorial synthesis of fused tetracyclic heterocycles, including naphthyridine derivatives, under catalyst-free conditions. This synthesis approach has facilitated the generation of compounds with potential biological activities, highlighting the versatility of indazole derivatives in creating structurally complex and biologically relevant molecules (Li et al., 2013). Additionally, the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature demonstrates the utility of related amine compounds in green chemistry applications (Wang et al., 2016).

Catalysis and Green Chemistry

Research into the effective synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica underlines the significance of indazole derivatives in catalysis and solvent-free conditions, contributing to advancements in green chemistry and sustainable synthesis strategies (Rahmani et al., 2018).

Material Science and Polymer Modification

Indazole derivatives have been employed in the functional modification of polyvinyl alcohol/acrylic acid hydrogels prepared by γ-radiation. This modification involves a condensation reaction with various aliphatic and aromatic amines, demonstrating the role of these compounds in the development of materials with potential medical applications due to their enhanced thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Anticancer Research

A study on the design, synthesis, and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents underscores the potential of indazole derivatives in oncology. These derivatives, designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), demonstrated potent antiproliferative activity in various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Hoang et al., 2020).

Safety and Hazards

The safety data sheet for “1H-INDAZOL-4-AMINE” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-1H-indazol-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human colorectal cancer cells (HCT116), the compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 µM . This activity is associated with the suppression of IDO1 protein expression and the induction of G2/M cell cycle arrest . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . This inhibition leads to the activation of immune cells and the suppression of tumor growth. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1 . The compound inhibits the conversion of tryptophan to kynurenine, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound may influence other metabolic pathways, affecting metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological effects.

Properties

IUPAC Name

1,6-dimethylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRSIRRQJQQWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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